molecular formula C17H21N3O4S2 B6531241 N-[4-(azepane-1-carbonyl)-1,3-thiazol-2-yl]-4-methoxybenzene-1-sulfonamide CAS No. 1021213-24-0

N-[4-(azepane-1-carbonyl)-1,3-thiazol-2-yl]-4-methoxybenzene-1-sulfonamide

Cat. No. B6531241
CAS RN: 1021213-24-0
M. Wt: 395.5 g/mol
InChI Key: BCFOBNCMVMQTFA-UHFFFAOYSA-N
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Description

The compound “N-[4-(azepane-1-carbonyl)-1,3-thiazol-2-yl]-4-methoxybenzene-1-sulfonamide” is a complex organic molecule that contains several functional groups including an azepane ring, a carbonyl group, a thiazole ring, a methoxy group, and a sulfonamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the azepane ring, the introduction of the carbonyl group, the formation of the thiazole ring, and the addition of the methoxy and sulfonamide groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The azepane ring provides a seven-membered cyclic structure, while the thiazole ring provides a five-membered ring with sulfur and nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carbonyl group is typically quite reactive and can undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar sulfonamide, carbonyl, and methoxy groups would likely make this compound relatively polar .

properties

IUPAC Name

N-[4-(azepane-1-carbonyl)-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c1-24-13-6-8-14(9-7-13)26(22,23)19-17-18-15(12-25-17)16(21)20-10-4-2-3-5-11-20/h6-9,12H,2-5,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFOBNCMVMQTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(azepane-1-carbonyl)thiazol-2-yl)-4-methoxybenzenesulfonamide

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